molecular formula C10H18N2O2 B1332705 4-(Piperidin-4-ylcarbonyl)morpholine CAS No. 63214-57-3

4-(Piperidin-4-ylcarbonyl)morpholine

Cat. No.: B1332705
CAS No.: 63214-57-3
M. Wt: 198.26 g/mol
InChI Key: UVDVXQHUTBCRKT-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylcarbonyl)morpholine is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl(piperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(9-1-3-11-4-2-9)12-5-7-14-8-6-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDVXQHUTBCRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979234
Record name (Morpholin-4-yl)(piperidin-4-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63214-57-3
Record name 4-Morpholinyl-4-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63214-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Morpholin-4-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context and Academic Significance of the Piperidine and Morpholine Pharmacophores

The academic significance of 4-(Piperidin-4-ylcarbonyl)morpholine is best understood by first examining its core components: the piperidine (B6355638) and morpholine (B109124) rings. Both are privileged structures in medicinal chemistry, meaning they are frequently found in approved drugs and compounds with demonstrated biological activity. researchgate.netpharmjournal.rubohrium.com

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in pharmaceuticals. pharmjournal.ru Its prevalence is due to its ability to introduce a basic nitrogen center, which can be crucial for target engagement and for improving the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability. The flexible chair-like conformation of the piperidine ring also allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.

The combination of these two pharmacophores in this compound results in a molecule with a unique set of properties, making it an attractive starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.

Overview of Research Directions and Potential Applications in Medicinal Chemistry

Current research involving 4-(Piperidin-4-ylcarbonyl)morpholine is predominantly focused on its utility as a chemical intermediate in the synthesis of more complex and potent biologically active molecules. guidechem.com While direct therapeutic applications of this specific compound are not widely reported, its role as a building block is critical in the development of novel drugs targeting a variety of diseases.

The research directions for compounds derived from this compound and similar structures are broad and include the development of:

Kinase Inhibitors: The piperidine (B6355638) and morpholine (B109124) scaffolds are frequently found in kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases. nih.govmdpi.comsigmaaldrich.com The development of new kinase inhibitors remains a highly active area of research.

Antitumor Agents: Derivatives incorporating piperidine and morpholine have been investigated for their cytotoxic activity against various cancer cell lines. acs.orgnih.gov Research in this area aims to create novel compounds with improved efficacy and selectivity for cancer cells.

CNS-Active Agents: Given the favorable properties of the morpholine ring for blood-brain barrier penetration, derivatives are being explored for the treatment of neurological and psychiatric disorders. nih.govresearchgate.netnih.gov

The general synthetic utility of piperidine and morpholine derivatives continues to be a subject of academic and industrial research, with a focus on developing efficient and versatile synthetic methodologies. researchgate.netpharmjournal.ru

Below is a summary of the key research areas and applications for derivatives of this compound:

Research AreaPotential ApplicationKey Findings
Oncology Development of kinase inhibitors for cancer therapy.The morpholine moiety is a key component of several mTOR kinase inhibitors, and piperidine derivatives have shown potent antitumor activity. researchgate.netnih.gov
Oncology Synthesis of novel antitumor agents.Piperidine and morpholine fragments are incorporated into compounds designed to bind to DNA and inhibit tumor growth. acs.orgnih.gov
Central Nervous System Disorders Design of drugs with enhanced blood-brain barrier permeability.The morpholine ring is used to modulate the pharmacokinetic properties of compounds to improve their brain penetration. nih.govnih.gov
Synthetic Chemistry Development of efficient synthetic routes to complex molecules.4-(Piperidin-4-yl)morpholine is a valuable intermediate in multi-step syntheses of pharmaceutical compounds. guidechem.comgoogle.com

Synthetic Methodologies and Chemical Transformations of this compound

The synthesis and derivatization of this compound, a heterocyclic scaffold of interest in medicinal chemistry, involve a range of strategic chemical transformations. These methodologies focus on the efficient construction of the core structure and its subsequent modification to explore structure-activity relationships. Key approaches include robust amide bond formation, synthesis of essential precursors via reductive amination, and stereocontrolled synthesis of chiral derivatives.

Advanced Spectroscopic and Structural Elucidation

Comprehensive Spectroscopic Characterization Techniques

A full spectroscopic workup is essential for confirming the identity and purity of 4-(Piperidin-4-ylcarbonyl)morpholine. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry.

NMR spectroscopy is the cornerstone for determining the molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) and morpholine (B109124) rings. The protons on carbons adjacent to the nitrogen and oxygen atoms (the α-protons) in the morpholine ring typically appear downfield (around 3.5-3.8 ppm) due to the deshielding effect of the heteroatoms. Similarly, the α-protons on the piperidine ring would appear in the range of 2.5-3.1 ppm and 4.0-4.5 ppm, split by the adjacent protons. The remaining methylene (B1212753) protons on both rings would produce complex multiplets in the upfield region (typically 1.5-2.0 ppm). The single proton on the piperidine nitrogen (N-H) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals would be anticipated. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically ~170-175 ppm). The carbon atoms adjacent to the nitrogen and oxygen atoms in the morpholine ring are expected around 40-50 ppm and 65-70 ppm, respectively. The carbons of the piperidine ring would show signals in the range of 25-50 ppm.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms. The amide nitrogen of the piperidine would have a different chemical shift compared to the tertiary amine nitrogen of the morpholine ring, reflecting their distinct bonding and hybridization states.

2D Techniques: Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Multiple Quantum Coherence (HMQC) are used to confirm assignments. HMQC correlates proton signals with the carbon signals they are directly attached to, while HMBC reveals longer-range correlations (over 2-3 bonds). For instance, HMBC would show a correlation between the protons on the carbons adjacent to the carbonyl group and the carbonyl carbon itself, definitively linking the piperidine and morpholine moieties through the carbonyl bridge.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

RingPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
PiperidineC=O-~170-175
PiperidineC2, C6 (axial/equatorial)~2.5-3.1 and ~4.0-4.5~40-45
PiperidineC3, C5 (axial/equatorial)~1.6-1.9~25-30
PiperidineC4~2.7-3.0~40-45
MorpholineC2', C6'~3.6-3.8~40-50
MorpholineC3', C5'~3.5-3.7~65-70

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically found in the region of 1630-1680 cm⁻¹. Other key absorbances include the N-H stretching of the piperidine amine (around 3300-3500 cm⁻¹, often broad), C-H stretching vibrations from the methylene groups (2850-3000 cm⁻¹), and the C-O-C stretching of the morpholine ether linkage (around 1115 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also visible, and the symmetric C-H stretching vibrations of the rings are often strong in the Raman spectrum. researchgate.net

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular formula. For this compound (C₁₀H₁₈N₂O₂), the expected monoisotopic mass is approximately 198.1368 Da. HRMS techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can measure this mass with high precision (typically within 5 ppm), confirming the elemental composition. rsc.orgnih.govacs.org Fragmentation patterns observed in tandem MS (MS/MS) experiments can further validate the structure, often showing characteristic losses of the morpholine or piperidine rings.

Solid-State Structural Analysis by X-ray Diffraction

Studies on similar N-acyl piperidines and morpholine-containing compounds show that both six-membered rings adopt a stable chair conformation in the solid state. mdpi.comnih.gov The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the piperidine N-H group as a donor and the carbonyl oxygen or morpholine oxygen as acceptors. These interactions, along with weaker C-H···O interactions, would assemble the molecules into a stable three-dimensional lattice. researchgate.net

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is largely defined by the conformational preferences of its constituent rings and the rotational barrier around the amide bond.

Ring Conformation: Both the piperidine and morpholine rings strongly prefer a chair conformation to minimize torsional and steric strain. acs.orgnih.gov

Twist-Boat Conformation: While the chair form is thermodynamically favored, a less stable twist-boat conformation is also possible. acs.orgnih.gov Computational studies and analysis of crystal structure databases for N-acylpiperidines indicate that the twist-boat conformation is generally about 1.5-2.0 kcal/mol less favorable than the chair. acs.orgnih.gov However, interactions within a crystal lattice or at a protein binding site can sometimes stabilize this higher-energy conformer. nih.gov

Polymorphism and Crystalline Form Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs, which have different arrangements of molecules in the crystal lattice. nih.gov Different polymorphs of a compound can have distinct physicochemical properties, including melting point, solubility, and stability. nih.gov

For a molecule like this compound, which possesses a flexible hydrogen bond donor (N-H) and multiple acceptors (C=O, morpholine-O, morpholine-N), the potential for forming different hydrogen-bonding networks is high, suggesting that polymorphism is likely. The synthesis of new polymorphic forms can be a route to obtaining a patent for a drug. nih.gov Characterization of different polymorphic forms is typically achieved using techniques such as:

Powder X-ray Diffraction (PXRD): Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that polymorph.

Differential Scanning Calorimetry (DSC): This technique measures differences in heat flow between a sample and a reference as a function of temperature, allowing for the identification of melting points, phase transitions, and differences in stability between polymorphs.

Vibrational Spectroscopy (IR/Raman): Subtle differences in the molecular environment and intermolecular interactions within different polymorphs can lead to observable shifts in the vibrational spectra.

Computational and Theoretical Investigations

Quantum Chemical Studies and Electronic Structure Analysis

There is no available research detailing quantum chemical studies, such as Density Functional Theory (DFT) calculations, or an in-depth analysis of the electronic structure of 4-(Piperidin-4-ylcarbonyl)morpholine. Consequently, information regarding its molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution is not available.

Molecular Modeling and Simulation Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking studies for this compound against any biological target have not been reported in the scientific literature. Therefore, data on its binding affinities, interaction modes, and potential protein targets are unavailable.

Pharmacophore Modeling and Virtual Screening

No published pharmacophore models have been developed based on this compound, nor has it been featured in virtual screening campaigns to identify potential bioactive compounds.

Thermodynamic and Kinetic Predictions

Computational predictions regarding the thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) and kinetic stability of this compound have not been documented in accessible research.

Topological Analysis (e.g., Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator)

Topological analyses using methods like the Reduced Density Gradient (RDG), Electron Localization Function (ELF), or Localized Orbital Locator (LOL) to characterize the non-covalent interactions and bonding nature within this compound have not been performed or published.

Computational Approaches for Property Prediction and Optimization (e.g., Quantitative Structure-Property Relationship, Neural Networks)

There are no reports on the use of Quantitative Structure-Property Relationship (QSPR) models or neural networks for the prediction and optimization of the physicochemical or biological properties of this compound.

Investigation of Biological Activities and Molecular Targets in Vitro and Non Human in Vivo Models

Enzyme Inhibition Studies

The core structure of 4-(piperidin-4-ylcarbonyl)morpholine is a recurring motif in the design of various enzyme inhibitors. Researchers have explored how modifications to this scaffold affect its interaction with several classes of enzymes.

Kinases

While direct inhibitory data for this compound on kinases such as Epidermal Growth Factor Receptor (EGFR), ErbB2, p38 MAP kinase, and PI3 kinase-alpha is not specified, the broader families of piperidine (B6355638) and morpholine (B109124) derivatives have been investigated as kinase inhibitors. For instance, various morpholine-containing compounds have been explored for their potential to inhibit PI3 kinases, a family of enzymes involved in cell growth and proliferation. However, specific quantitative data for analogs of this compound in this context is not available in the provided search results.

Hydrolases

Studies on derivatives of this compound have shown significant interactions with hydrolases, particularly soluble epoxide hydrolase and cholinesterases.

Soluble Epoxide Hydrolase (sEH): The piperidine-4-carboxamide scaffold, which is structurally related to this compound, is a known inhibitor of sEH. This enzyme is a therapeutic target for inflammatory and neuropathic pain. Research into piperidine-4-carboxamide derivatives has demonstrated their potential as anti-inflammatory agents through the inhibition of sEH.

Acetylcholinesterase (AChE): The piperidine and morpholine moieties are present in numerous cholinesterase inhibitors. These compounds are of interest for the treatment of neurodegenerative diseases like Alzheimer's. While direct data on this compound is absent, related phenoxyethyl piperidine/morpholine derivatives have been studied as inhibitors of both the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases.

γ-Secretase: There is no specific information available in the provided search results regarding the inhibition of γ-Secretase by this compound or its close analogs.

Other Enzyme Classes

The versatility of the this compound scaffold is evident in its exploration against a range of other enzyme targets.

PDE9A, Plasminogen Activator Inhibitor-1, Pin1, Human Tyrosyl-DNA Phosphodiesterase, and Carbonyl Reductase: No specific data on the inhibitory activity of this compound or its derivatives against these enzymes were found in the provided search results.

Monoamine Oxidases (MAOs): While not explicitly detailed for this specific compound, piperidine derivatives are a well-established class of MAO inhibitors, which are used in the treatment of depression and neurodegenerative diseases.

Receptor Modulation and Ligand Binding Studies

The this compound scaffold has been a key component in the development of ligands for various receptor systems, most notably opioid and chemokine receptors.

Opioid Receptors (μ, δ, κ)

N-substituted piperidine derivatives have been extensively studied for their interactions with opioid receptors. These receptors are critical targets for pain management. Research has shown that modifications to the piperidine nitrogen can significantly alter the binding affinity and functional activity at μ (mu), δ (delta), and κ (kappa) opioid receptors. For example, certain 4-substituted piperidines have been developed as balanced μ-opioid receptor agonists and δ-opioid receptor antagonists, a profile that may offer analgesic effects with a reduced side-effect profile. nih.gov

Chemokine Receptors

The piperidine-4-carboxamide moiety is a known pharmacophore for chemokine receptor antagonists. These receptors play a crucial role in inflammation and immune responses.

CC Chemokine Receptor 8 (CCR8): While direct antagonism of CCR8 by this compound has not been reported, the broader class of piperidine derivatives has been investigated for interaction with various chemokine receptors. For instance, piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, which are important in the context of HIV-1 infection. nih.gov

Other Specific Receptors (e.g., MCH-R1, CRF-1)

Derivatives of this compound have been investigated for their antagonist activity at the melanin-concentrating hormone receptor 1 (MCH-R1), which is implicated in the regulation of appetite and energy homeostasis. nih.gov The discovery and optimization of piperidin-4-yl-urea derivatives have been described as MCH-R1 antagonists. nih.gov While initial work on piperidin-4-yl-amides led to potent MCH-R1 antagonists, they also exhibited high affinity for the hERG potassium channel, a significant liability. nih.gov To address this, various strategies were employed, leading to the identification of piperidin-4-yl-urea compounds as potent MCH-R1 antagonists with reduced hERG inhibition. nih.gov

Further research has focused on developing novel MCH-R1 antagonists with improved pharmacokinetic profiles and reduced cardiotoxicity, a common issue with compounds that bind to this receptor due to similarities with the human Ether-à-go-go-Related Gene (hERG) channel. mdpi.com For instance, a series of 1-(6,7-difluoro-3-methoxyquinoxalin-2-yl)-3-[1-(heteroarylmethyl)piperidin-4-yl] urea (B33335) derivatives demonstrated potent MCH-R1 antagonistic activity in in vitro time-resolved fluorescence (TRF)-based binding assays. mdpi.com

A pseudopeptide MCH-R1 antagonist, GPS18169, has shown nanomolar affinity for the receptor and a pKi for its antagonistic effect in the picomolar range. nih.gov In in vivo studies with diet-induced obese mice, this compound was found to limit the accumulation of adipose tissue and normalize insulin (B600854) levels without altering food or water consumption. nih.gov

Modulation of Protein-Protein Interactions

The available research on this compound and its direct derivatives does not extensively detail their role in the modulation of protein-protein interactions. However, the broader class of molecules containing piperidine and morpholine scaffolds are often designed to interact with specific biological targets, which can include interfering with protein-protein interactions. For example, some anticancer agents function by disrupting the protein-protein interactions that are crucial for tumor cell survival and proliferation. While not explicitly stated for this specific compound, its implication in antiproliferative activities suggests that its mechanism of action could involve the modulation of such interactions. Further research is needed to specifically elucidate the capacity of this compound derivatives to modulate protein-protein interactions.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)

Derivatives incorporating the this compound scaffold or its constituent piperidine and morpholine rings have demonstrated significant antiproliferative and cytotoxic activity against a variety of human cancer cell lines in vitro. nih.govmdpi.commdpi.comnih.govunipa.itnih.govresearchgate.netnih.govnih.govmdpi.comrsc.org

Morpholine-substituted tetrahydroquinoline derivatives have shown potent and selective cytotoxicity against lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231) cell lines, with minimal toxicity towards normal Vero cells. mdpi.comnih.gov One of the most promising compounds from this series exhibited exceptional activity against A549 cells with an IC50 value of 0.033 µM. mdpi.comnih.gov

In another study, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline displayed broad-spectrum antiproliferative activity against five human cancer cell lines: A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, and HCT-116 (colorectal). nih.gov The most active compounds in this series had IC50 values in the range of 1.47–4.68 μM. nih.gov

Furthermore, new ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives have been synthesized and evaluated against five different leukemia cell lines (Jurkat, U266, K562, U937, and HL60), demonstrating interesting cytotoxic potential. nih.gov

The table below summarizes the in vitro cytotoxic activity of various piperidine and morpholine derivatives against several cancer cell lines.

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
Morpholine-substituted tetrahydroquinolineA549 (Lung)0.033 µM mdpi.comnih.gov
Morpholine-substituted tetrahydroquinolineMCF-7 (Breast)0.087 µM mdpi.comnih.gov
4-Substituted-piperazine-1-carbodithioate of 2,4-diaminoquinazolineVarious (A549, MCF-7, HeLa, HT29, HCT-116)1.47–11.83 µM nih.gov
4-Boc-piperidone chalconesLoVo (Colorectal)0.84–34.7 µg/mL nih.gov
4-Boc-piperidone chalconesCOLO 205 (Colorectal)0.84–34.7 µg/mL nih.gov
4-Boc-piperidone chalconesPC3 (Prostate)17.1–22.9 µg/mL nih.gov
4-Boc-piperidone chalcones22RV1 (Prostate)17.1–22.9 µg/mL nih.gov
Pyrrolo[1,2-a]quinoxaline derivativesLeukemia cell lines (Jurkat, U266, K562, U937, HL60)Potent nih.gov

Antimicrobial and Antiviral Efficacy (In Vitro)

The piperidine and morpholine moieties are versatile building blocks in the design of new antimicrobial and antiviral agents. unibas.itbiomedpharmajournal.orgmdpi.comnih.govbiointerfaceresearch.com

Antimicrobial Activity:

A study on new morpholine derivatives showed high inhibitory action against a majority of tested Gram-positive and Gram-negative bacterial strains. unibas.it One derivative, in particular, demonstrated a high inhibitory activity against 79.3% of the tested bacterial strains, with inhibition zones ranging from 17 to 26 mm. unibas.it Another morpholine derivative was active against 34.4% of the bacterial strains, with high inhibitory activity observed towards 20.7% of strains at a low concentration of 3.125 mg/ml. unibas.it

Derivatives of 4-(morpholin-4-yl)benzohydrazide have also been synthesized and evaluated for their antimicrobial activity, with the hydrazide skeleton being a known pharmacophore with antibacterial and antitubercular properties. researchgate.net N-acyl-morpholine-4-carbothioamides have also been reported to be highly active against tested bacterial and fungal strains. nih.gov

Antiviral Activity:

In the context of antiviral research, piperidine derivatives have been investigated for their efficacy against various viruses. mdpi.com A study on 1,4,4-trisubstituted piperidines revealed micromolar activity against SARS-CoV-2. nih.gov The mechanism of action for these compounds was found to be post-viral entry, likely targeting the main protease (Mpro) involved in viral polyprotein processing. nih.gov

Additionally, a series of piperidin-4-yl-aminopyrimidine derivatives have been designed as non-nucleoside HIV-1 reverse transcriptase inhibitors, with most compounds showing significantly improved activity against wild-type HIV-1 in single-digit nanomolar concentrations. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The structure-activity relationship (SAR) of derivatives containing the this compound scaffold has been explored to optimize their biological activities. mdpi.comnih.govpharmjournal.rue3s-conferences.org The piperidine and morpholine rings are considered important structures for enhancing therapeutic properties and improving pharmacokinetics. pharmjournal.ruresearchgate.net

Influence of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the core structure have a profound impact on the biological potency and selectivity of these compounds. nih.govunibas.it

In a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold, it was found that compounds with electron-withdrawing groups (such as Cl, F, Br) on the benzene (B151609) ring at the C-4 position exhibited better antitumor activity than those with electron-donating groups (such as OCH3, H). mdpi.com

For morpholine-substituted tetrahydroquinoline derivatives acting as mTOR inhibitors, the incorporation of trifluoromethyl and morpholine moieties significantly enhanced selectivity and potency against cancer cell lines. mdpi.comnih.gov The strategic placement of fluorine and trifluoromethyl groups was found to be optimal for maintaining high activity while reducing toxicity. nih.gov

In the case of antimicrobial morpholine derivatives, the specific substitutions on the morpholine or an associated aromatic ring can lead to variations in the spectrum and potency of their antibacterial and antifungal activities. unibas.it

Conformational Requirements for Optimal Binding

Molecular docking studies have been employed to understand the binding modes of these compounds with their biological targets and to elucidate the conformational requirements for optimal binding. mdpi.com For 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, molecular docking simulations were used to explore their binding with the active site of PI3Kα. mdpi.com These computational studies help in visualizing the interactions between the ligand and the receptor, providing insights into the key structural features necessary for potent activity. The flexible chair-like conformation of the morpholine ring is a key feature that contributes to its binding capabilities.

Drug Discovery and Development Applications

Lead Identification and Optimization Strategies

The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of identification and optimization. The 4-(piperidin-4-ylcarbonyl)morpholine scaffold has proven to be a versatile starting point in this endeavor.

In the early stages of drug discovery, high-throughput screening (HTS) is often employed to identify initial "hits"—compounds that exhibit a desired biological activity. upmbiomedicals.com Once a hit containing the this compound core is identified, the hit-to-lead (H2L) process begins. This phase aims to refine the initial hits into more potent and selective "lead" compounds. oncodesign-services.comdrugtargetreview.com The progression involves synthesizing and evaluating a series of analogs to establish a preliminary structure-activity relationship (SAR). drugtargetreview.com

The subsequent lead optimization phase further refines the lead compounds to enhance their drug-like properties. biobide.com This involves iterative cycles of chemical modification to improve potency, selectivity, and pharmacokinetic profiles, ultimately leading to the selection of a preclinical drug candidate. upmbiomedicals.com

A critical aspect of lead optimization is enhancing the binding affinity of a compound for its intended biological target while minimizing off-target interactions to improve selectivity and reduce potential side effects. The piperidine (B6355638) and morpholine (B109124) components of the core structure offer distinct opportunities for modification to achieve these goals. For instance, substitutions on the piperidine nitrogen can significantly influence receptor affinity. units.itnih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in guiding the optimization process. nih.govbiorxiv.org These techniques help to predict how structural modifications will affect binding affinity and selectivity, allowing for a more rational design of new analogs. nih.gov For example, studies on piperidine-4-carboxamide derivatives have shown that introducing bulky hydrophobic moieties can preserve high affinity for the sigma-1 receptor while improving selectivity against the sigma-2 receptor. units.it

Beyond target binding, the preclinical development phase focuses on optimizing the pharmacodynamic (PD) properties of a drug candidate. This involves evaluating how the compound affects the body, including its mechanism of action and the dose-response relationship. The inherent properties of the piperidine and morpholine rings, such as their pKa and lipophilicity, can be fine-tuned through chemical modifications to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

For instance, the incorporation of heteroatoms into the piperidine ring or the attachment of polar substituents has been a strategy to reduce the pKa and/or logP of benzimidazole (B57391) analogs, leading to improved CNS profiles. nih.gov The goal is to develop a compound with a favorable therapeutic window and a predictable in vivo response.

Application of Piperidine and Morpholine Scaffolds in Designing Novel Therapeutic Agents

The piperidine and morpholine moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds across a wide range of therapeutic areas. jocpr.compharmjournal.ru Their combination in the this compound scaffold provides a versatile platform for the design of novel therapeutic agents. nih.govmdpi.commdpi.com

These scaffolds are integral to the development of drugs targeting various conditions, including cancer, diabetes, and central nervous system disorders. nih.govmdpi.com The structural diversity that can be achieved by modifying these rings allows for the fine-tuning of pharmacological activity to suit specific therapeutic targets.

Table 1: Therapeutic Applications of Piperidine and Morpholine Derivatives

Therapeutic Area Examples of Drug Targets or Mechanisms
Oncology DNA binding agents, mTOR inhibitors. nih.govnih.gov
Diabetes α-glucosidase inhibitors, DPP-4 inhibitors. mdpi.com
CNS Disorders Sigma-1 receptor ligands, H1-antihistamines. units.itnih.gov

Role as Pharmaceutical Intermediates and Raw Materials

Beyond its direct application in drug candidates, this compound and its simpler precursor, 4-(piperidin-4-yl)morpholine, serve as crucial intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). indiamart.com These compounds provide a pre-formed structural motif that can be readily incorporated into a larger molecule, streamlining the synthetic process.

Patent Landscape and Intellectual Property in Chemical and Pharmaceutical Sciences

The patent landscape for compounds containing the this compound scaffold is an important indicator of its value and novelty in drug discovery. Patents in this area typically claim new chemical entities, synthetic methods, or new medical uses for existing compounds. google.comgoogle.combiorxiv.org

Securing patent protection is a critical step in the drug development process, as it provides a period of market exclusivity that allows companies to recoup their research and development investments. ijsr.net The patentability of a new derivative often hinges on demonstrating non-obviousness and utility, which can be supported by data on improved potency, selectivity, or pharmacokinetic properties.

A search of patent databases reveals numerous applications and granted patents covering a wide range of therapeutic targets for compounds incorporating the piperidine and morpholine motifs, underscoring the ongoing innovation in this area of medicinal chemistry.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-(Piperidin-4-yl)morpholine
5-fluorouracil
Everolimus

Future Perspectives in Research on 4 Piperidin 4 Ylcarbonyl Morpholine

Advancements in Synthetic Methodologies for Complex Analogues

The future of synthesizing complex analogues of 4-(Piperidin-4-ylcarbonyl)morpholine will likely focus on enhancing efficiency, stereoselectivity, and molecular diversity. Traditional methods for creating piperidine (B6355638) and morpholine (B109124) derivatives often involve multi-step sequences. nih.govnih.gov Modern synthetic chemistry is moving towards more streamlined approaches.

Key future directions include:

Multicomponent Reactions (MCRs): Expect to see a rise in the use of MCRs, such as the Ugi or Passerini reactions, to assemble complex piperidine-morpholine scaffolds in a single step. nih.gov This approach allows for the rapid generation of diverse compound libraries by varying multiple inputs simultaneously.

Catalytic C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the piperidine or morpholine rings offers a powerful way to introduce new substituents without the need for pre-functionalized starting materials. mdpi.com This atom-economical approach can shorten synthetic routes and provide access to previously inaccessible analogues.

Flow Chemistry: Continuous flow synthesis is becoming increasingly important for the safe and scalable production of chemical intermediates and active pharmaceutical ingredients. Applying this technology to the synthesis of this compound derivatives could lead to improved yields, higher purity, and better process control.

Photoredox Catalysis: Light-mediated reactions are enabling new types of chemical transformations under mild conditions. This could be particularly useful for the late-stage functionalization of the scaffold, allowing for the introduction of sensitive functional groups.

Table 1: Comparison of Synthetic Methodologies
MethodologyKey AdvantagesPotential Application to this compound
Multicomponent Reactions (MCRs)High efficiency, diversity-oriented, step economyRapid generation of a library of analogues with varied substituents on both rings.
C-H ActivationAtom economy, access to novel derivatives, shorter synthetic routesDirect attachment of functional groups to specific positions on the piperidine or morpholine core.
Flow ChemistryScalability, improved safety, higher purity, better process controlEfficient and controlled large-scale production of the core scaffold or key intermediates.
Photoredox CatalysisMild reaction conditions, unique reactivity, late-stage functionalizationIntroduction of complex or sensitive functional groups in the final steps of a synthesis.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.net For a scaffold like this compound, these computational tools can predict biological activity, optimize pharmacokinetic properties, and generate novel molecular structures. nih.govnih.gov

Future applications of AI/ML in this area will likely involve:

Generative Models: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing databases of bioactive molecules to design new this compound analogues with desired properties. nih.govmdpi.com These models can explore a vast chemical space to identify novel compounds that human chemists might not have conceived.

Predictive Modeling: ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the in silico screening of large libraries of analogues, prioritizing those with the most promising drug-like characteristics for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): Advanced QSAR models, powered by machine learning, can identify the key structural features of the this compound scaffold that are most important for its biological activity. slideshare.net This information can guide the design of more potent and selective compounds.

Table 2: AI and Machine Learning in Compound Design
AI/ML ApproachFunctionImpact on Research
Generative Models (e.g., GANs, VAEs)De novo design of novel molecular structures with desired properties.Expands the accessible chemical space and accelerates the discovery of new lead compounds. nih.govmdpi.com
Predictive ADMET ModelingPredicts pharmacokinetic and toxicity profiles of virtual compounds.Reduces the rate of late-stage failures by prioritizing compounds with better drug-like properties.
Machine Learning-powered QSARIdentifies key structure-activity relationships.Provides actionable insights for optimizing the potency and selectivity of analogues. slideshare.net

Exploration of Novel Biological Targets and Therapeutic Modalities

The this compound scaffold is a versatile starting point for developing ligands for a wide range of biological targets. While existing research has explored its use in areas like cancer and central nervous system disorders, the future holds promise for its application against new targets and in novel therapeutic modalities. nih.govnih.gov

Potential future research directions include:

Targeting Protein-Protein Interactions (PPIs): The three-dimensional structure of the piperidine-morpholine scaffold may be well-suited for designing molecules that can disrupt or stabilize PPIs, which are implicated in many diseases but are often considered "undruggable."

Epigenetic Targets: There is growing interest in developing small molecules that can modulate the activity of epigenetic enzymes like histone deacetylases (HDACs) and methyltransferases. The this compound core could serve as a foundation for developing novel epigenetic modulators.

Ion Channel Modulation: The piperidine moiety is a common feature in many ion channel modulators. Future research could explore the development of analogues that selectively target specific ion channels involved in pain, cardiovascular disease, or neurological disorders.

Contribution to Emerging Pharmaceutical Fields

The unique structural and physicochemical properties of the this compound scaffold make it an attractive candidate for application in cutting-edge areas of pharmaceutical research.

Emerging fields where this compound could make a significant contribution include:

Targeted Protein Degradation (TPD): This field utilizes bifunctional molecules called PROTACs (Proteolysis Targeting Chimeras) to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound scaffold could be used as a linker or as a ligand for either the target protein or the E3 ubiquitin ligase.

Radiopharmaceuticals: The development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., PET scans) and therapy is a rapidly growing area. The piperidine-morpholine core could be modified to chelate radioactive isotopes and be attached to a targeting vector, such as an antibody or peptide, to deliver radiation specifically to diseased tissues.

Covalent Inhibitors: While traditional drug discovery has focused on non-covalent inhibitors, there is a resurgence of interest in covalent drugs that form a permanent bond with their target protein. The this compound scaffold could be functionalized with a reactive group (a "warhead") to create highly specific and potent covalent inhibitors.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Piperidin-4-ylcarbonyl)morpholine?

Methodological Answer:
The synthesis of this compound can be approached via coupling reactions between piperidine and morpholine derivatives. A common strategy involves:

  • Step 1: Activation of the carbonyl group using reagents like chloroacetyl chloride (for morpholine derivatives) under alkaline conditions to form reactive intermediates .
  • Step 2: Coupling with a piperidine moiety via nucleophilic substitution or amide bond formation. For example, morpholine-4-carbonyl chloride can react with 4-aminopiperidine in the presence of a base (e.g., triethylamine) to form the target compound.
  • Step 3: Purification via column chromatography (e.g., EtOAc/MeOH gradients with 0.25% Et₃N to prevent decomposition) .

Key Validation: Monitor reaction progress using TLC and confirm purity via ¹H/¹³C NMR, referencing spectral data for analogous morpholine-piperidine hybrids (e.g., δ 67.32 ppm for morpholine carbons; δ 46.85 ppm for piperidine N-CH₂ groups) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify morpholine protons (δ 3.6–3.8 ppm, multiplet) and piperidine protons (δ 1.5–2.5 ppm, multiplet). A singlet at δ 2.0–2.2 ppm may indicate the carbonyl group.
    • ¹³C NMR: Confirm the carbonyl carbon (δ 165–175 ppm) and distinguish morpholine (δ 60–70 ppm) vs. piperidine (δ 40–50 ppm) carbons .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated for C₁₀H₁₆N₂O₂: 212.1161) .

Advanced: How can contradictory data on the reactivity of morpholine-piperidine hybrids be resolved?

Methodological Answer:
Discrepancies in reactivity (e.g., unexpected byproducts or variable yields) often arise from:

  • Steric/Electronic Effects: Substituents on the piperidine ring (e.g., sulfonyl vs. boronate groups) alter reaction pathways .
  • Solvent/Base Sensitivity: Optimize conditions using polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) to minimize side reactions .

Experimental Design:

  • Perform controlled experiments varying substituents (e.g., comparing this compound with 4-(Piperidinosulfonyl)morpholine ).
  • Use computational modeling (DFT) to predict electronic effects on carbonyl reactivity.

Advanced: What strategies are effective for optimizing the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the piperidine ring (e.g., introduce methyl or phenyl groups) to enhance target binding .
    • Replace the carbonyl linker with sulfonamide or urea groups to tune solubility and potency .
  • In Vitro Assays:
    • Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., kinase assays) using protocols from analogous piperidinyl amines .

Data Analysis: Compare IC₅₀ values across derivatives to identify optimal substituents.

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., morpholine or piperidine fragments) .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For morpholine derivatives, stability typically declines above 150°C .

Mitigation: Store the compound at –20°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation.

Advanced: What are common pitfalls in the synthesis of this compound, and how can they be avoided?

Methodological Answer:

  • Pitfall 1: Low yield due to competing side reactions (e.g., over-alkylation).
    • Solution: Use stoichiometric control (e.g., 1.1 equiv of morpholine derivative) and slow reagent addition .
  • Pitfall 2: Impurity from residual solvents (e.g., DCM, THF).
    • Solution: Purify via recrystallization (ethanol/water) or preparative HPLC .

Validation: Confirm purity (>95%) via ¹H NMR integration and LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.